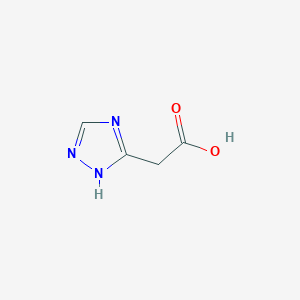

2-(1H-1,2,4-Triazol-5-yl)essigsäure

Übersicht

Beschreibung

2-(1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol .

Wissenschaftliche Forschungsanwendungen

2-(1H-1,2,4-triazol-5-yl)acetic acid has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an antifungal and anticancer agent.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .

Mode of Action

The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .

Biochemical Pathways

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.

Pharmacokinetics

The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.

Biochemische Analyse

Biochemical Properties

2-(1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their pharmacokinetic and pharmacological properties . The compound’s ability to bind with enzymes and receptors makes it a versatile agent in biochemical studies.

Cellular Effects

2-(1H-1,2,4-triazol-5-yl)acetic acid has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents . The compound’s interaction with cellular components can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of 2-(1H-1,2,4-triazol-5-yl)acetic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic and pharmacological properties . These interactions at the molecular level are crucial for the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 2-(1H-1,2,4-triazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown varying degrees of antimicrobial and antioxidant activity depending on the dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing side effects.

Metabolic Pathways

2-(1H-1,2,4-triazol-5-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Triazole derivatives are known to influence the metabolism of drugs and other compounds, making them valuable in pharmacokinetic studies . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(1H-1,2,4-triazol-5-yl)acetic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that triazole derivatives can be efficiently transported within cells, enhancing their therapeutic potential . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.

Subcellular Localization

The subcellular localization of 2-(1H-1,2,4-triazol-5-yl)acetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Triazole derivatives have been shown to localize in various subcellular regions, affecting their biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazonoyl derivatives and carbodiimides . Another method includes the cyclization of 3-aminofurazanecarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride .

Industrial Production Methods

Industrial production methods for 2-(1H-1,2,4-triazol-5-yl)acetic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow processes and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole-1-ylacetic acid: Similar in structure but with different substituents on the triazole ring.

1,2,3-Triazole-1-ylacetic acid: Contains a different triazole isomer.

5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with distinct properties .

Uniqueness

2-(1H-1,2,4-triazol-5-yl)acetic acid is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Biologische Aktivität

2-(1H-1,2,4-triazol-5-yl)acetic acid is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives have gained significant attention in medicinal chemistry due to their broad spectrum of biological activities. These include:

- Antimicrobial : Exhibiting antibacterial and antifungal properties.

- Anti-inflammatory : Inhibiting cyclooxygenase enzymes and pro-inflammatory markers.

- Anticancer : Showing potential against various cancer cell lines.

- Antiviral : Active against certain viral infections.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that 2-(1H-1,2,4-triazol-5-yl)acetic acid exhibits notable antimicrobial properties. A study reported that compounds containing the triazole moiety demonstrated significant antibacterial activity against various strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The selectivity for COX enzymes was highlighted, with some derivatives showing lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Antioxidant Activity

The antioxidant potential of 2-(1H-1,2,4-triazol-5-yl)acetic acid has been evaluated through total antioxidant capacity (TAC) assays. Compounds in this class have shown significant free radical scavenging activity, contributing to their overall therapeutic profile .

Anticancer Properties

Several studies have reported the anticancer activity of 1,2,4-triazole derivatives. For instance, certain derivatives displayed cytotoxic effects in vitro against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Data Table: Biological Activities of 2-(1H-1,2,4-triazol-5-yl)acetic acid

Case Studies

Several case studies illustrate the efficacy of 2-(1H-1,2,4-triazol-5-yl)acetic acid in specific applications:

- Study on Antibacterial Efficacy : A recent study evaluated a series of triazole derivatives including 2-(1H-1,2,4-triazol-5-yl)acetic acid against multidrug-resistant bacterial strains. The results indicated substantial antibacterial activity with a focus on mechanisms involving cell wall synthesis inhibition .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory effects observed in animal models where compounds were administered prior to LPS exposure. The results showed a marked reduction in paw edema and inflammatory cytokines .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that certain derivatives could effectively inhibit cell growth and induce apoptosis through mitochondrial pathways .

Eigenschaften

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSAFNJURLEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155049-60-8 | |

| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.